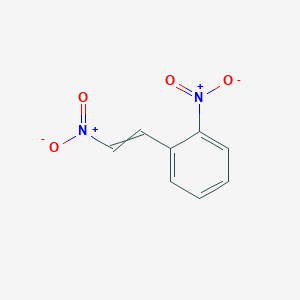

beta,2-Dinitrostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIQBBVYBCGEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Reactions Involving Beta,2 Dinitrostyrene

Reductive Cyclization Pathways to Indole (B1671886) Derivatives

The conversion of beta,2-dinitrostyrene to indoles proceeds through the reduction of both the ortho-nitro and beta-nitro groups, followed by an intramolecular cyclization. Various reducing agents and catalytic systems have been employed, each influencing the reaction mechanism and product distribution.

Nenitzescu Reductive Cyclization of ortho-beta-Dinitrostyrenes

First described by Nenitzescu in 1925, the reductive cyclization of ortho,beta-dinitrostyrenes is a notable method for synthesizing indoles. dokumen.pub This reaction involves the reduction and subsequent cyclization of an ortho-beta-dinitrostyrene, which is typically prepared through the base-catalyzed condensation of an ortho-nitrobenzaldehyde with a nitroalkane like nitromethane (B149229). researchgate.netresearchgate.net Although historically significant, the synthetic utility of this method can be limited by the accessibility of the required dinitrostyrene derivatives and challenges associated with the work-up procedure. dokumen.pub

Catalytic Hydrogenation Mechanisms (Pd, Pt, Rh-catalyzed)

Catalytic hydrogenation offers a direct, single-step route for the reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene to 5,6-dihydroxyindole (B162784). google.com This method utilizes hydrogen gas in the presence of a platinum group metal catalyst, such as palladium, platinum, or rhodium, within a polar hydroxylic solvent system. google.com The reaction is highly efficient, capable of producing yields of 95-100% with minimal to no byproducts. google.com

The mechanism of catalytic hydrogenation on a metal surface, such as palladium on carbon (Pd/C), involves several key steps. masterorganicchemistry.com Initially, both the alkene (the beta-nitrovinyl group) and hydrogen gas (H₂) are adsorbed onto the surface of the metal catalyst. masterorganicchemistry.com The H₂ molecule dissociates into individual hydrogen atoms, which then add to the alkene in a syn-fashion, meaning both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com This process first reduces the carbon-carbon double bond and subsequently reduces the nitro groups to amino groups, which then undergo intramolecular cyclization to form the indole ring.

The efficiency and selectivity of catalytic hydrogenation are significantly influenced by catalyst loading and reaction conditions. The weight ratio of the catalyst to the dinitrostyrene substrate is a critical parameter that depends on factors such as the specific metal used, the support material, hydrogen pressure, and reaction temperature. google.com For instance, when using a 10% Palladium on carbon (Pd/C) catalyst, the weight ratio of catalyst to 4,5-dihydroxy-2,β-dinitrostyrene can range from approximately 1:0.05 to 1:100, with a preferred range of 1:0.1 to 1:20. google.com Milder hydrogenation conditions, such as using methanol (B129727) as the solvent, have been found necessary for the preparation of pure 5,6-dihydroxyindole in reasonable yields from 5,6-diacetoxyindole (B75982). researchgate.netresearchgate.net

The choice of solvent also plays a crucial role. Polar hydroxylic solvents are generally used in these reactions. google.com The reaction time can vary from about 30 minutes to 10 hours, with a typical range of 1 to 5 hours. google.com The reaction can be carried out at pressures ranging from sub-atmospheric to super-atmospheric, though it is conveniently performed at atmospheric pressure. google.com

| Catalyst System | Substrate | Product | Key Conditions | Yield | Reference |

| Pd/C, Pt/C, or Rh/C | 4,5-dihydroxy-2,β-dinitrostyrene | 5,6-dihydroxyindole | H₂, polar hydroxylic solvent | 95-100% | google.com |

| Pd/C | 5,6-diacetoxyindole | 5,6-dihydroxyindole | Methanol | Reasonable | researchgate.netresearchgate.net |

Metal-Assisted Reductive Cyclization (e.g., Fe/HOAc, Zn(II) Systems)

Metal-assisted reductions provide an alternative to catalytic hydrogenation. The iron in acetic acid (Fe/HOAc) system is a classic method for the reductive cyclization of dinitrostyrenes to indoles. researchgate.netresearchgate.net This method has been widely used for the synthesis of various indole derivatives. researchgate.net

A notable improvement in reductive cyclization has been achieved using a sodium dithionite (B78146)/zinc(II) (Na₂S₂O₄/Zn(II)) system. lookchem.comresearchgate.net This method has been successfully applied to the synthesis of 5,6-dihydroxyindole from 4,5-dihydroxy-2,beta-dinitrostyrene at pH 4. researchgate.net The Zn(II)-assisted approach offers a significant advantage over the Fe/HOAc procedure due to increased product yields and simpler purification processes. lookchem.com This system has also been extended to the synthesis of other indole derivatives, such as 5,6-dibenzyloxyindole and 5,6-diacetoxyindole, in good to high yields. researchgate.net The use of a biphasic solvent system, such as 0.1 M phosphate (B84403) buffer (pH 4) and an organic solvent like dichloromethane, can further enhance the reaction's efficiency. lookchem.com

| Substrate | Reducing System | Solvent | Product | Yield (%) | Reference |

| 4,5-dihydroxy-2,β-dinitrostyrene | Na₂S₂O₄/Zn(II) | 0.1 M phosphate buffer (pH 4) | 5,6-dihydroxyindole | - | researchgate.net |

| 4,5-dibenzyloxy-2,β-dinitrostyrene | Na₂S₂O₄/Zn(II) | EtOH/0.1 M phosphate buffer (pH 4) | 5,6-dibenzyloxyindole | 90 | lookchem.com |

| 4,5-diacetoxy-2,β-dinitrostyrene | Na₂S₂O₄/Zn(II) | CH₂Cl₂/0.1 M phosphate buffer (pH 4) | 5,6-diacetoxyindole | - | lookchem.com |

Reductive Cyclization Using Hydrazine/Activated Carbon Systems

Information on the specific use of hydrazine/activated carbon systems for the reductive cyclization of this compound was not available in the provided search results.

Cycloaddition Reactions of this compound

This compound can participate in cycloaddition reactions, acting as an electrophile. In [3+2] cycloaddition reactions with nitrones, the nucleophilic oxygen of the nitrone attacks the electrophilically activated β-position of the dinitrostyrene. researchgate.net This type of polar, zw-type reaction proceeds through a one-step mechanism. researchgate.net Computational studies using Molecular Electron Density Theory (MEDT) have been employed to analyze the reactivity of nitrostyrenes in these cycloadditions. researchgate.net The electronic structure of the reagents and transition states plays a crucial role in determining the reaction's outcome and stereoselectivity. researchgate.net

Nucleophilic Addition Reactions to the Dinitrostyrene Moiety

The pronounced electrophilicity of the carbon-carbon double bond in this compound makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical behavior.

The addition of nucleophiles such as sulfinic acids and alcohols to nitroalkenes is a well-established reaction. In the case of this compound, these additions are expected to be particularly facile.

Sulfinic Acids: The addition of sulfinic acids to activated alkenes, a type of Michael addition, is a common method for the formation of sulfones. wikipedia.org The reaction of sulfinic acids with nitroalkenes typically proceeds via the nucleophilic attack of the sulfinate anion on the β-carbon of the nitroalkene. researchgate.net For this compound, the presence of two nitro groups significantly enhances the electrophilicity of the double bond, facilitating this addition. The reaction is expected to yield a β-nitro sulfone derivative. The mechanism involves the formation of a carbanionic intermediate stabilized by the nitro groups, which is then protonated to give the final product.

Alcohols: The addition of alcohols to activated double bonds, such as in this compound, can occur, especially under basic or acidic catalysis. libretexts.orgpressbooks.publibretexts.orgunizin.org Under basic conditions, the alkoxide ion acts as the nucleophile. Under acidic conditions, the carbonyl group of a nitroalkene can be protonated, increasing the electrophilicity of the β-carbon. unizin.orgopenochem.org However, for this compound, the addition of alcohols can often proceed even without a catalyst due to the high degree of activation of the double bond. researchgate.net The reaction leads to the formation of β-alkoxy-α,β-dinitroethylbenzene derivatives. The mechanism involves the nucleophilic attack of the alcohol on the β-carbon, forming a zwitterionic or anionic intermediate that is subsequently protonated. libretexts.orgpressbooks.pub

Kinetic studies and the influence of the solvent provide crucial insights into the mechanisms of nucleophilic additions to this compound.

Kinetic Studies: Kinetic investigations of nucleophilic additions to activated alkenes often reveal the rate-determining step of the reaction. For the addition of sulfinate ions to p-benzoquinone, a related Michael acceptor, the rate-determining step can shift from the initial nucleophilic addition to the subsequent protonation of the adduct as the pH of the medium changes. researchgate.net A similar behavior could be anticipated for reactions involving this compound. Kinetic isotope effect studies can further elucidate the transition state structure. researchgate.net

Solvent Effects: The solvent can have a profound impact on the rate and mechanism of nucleophilic addition reactions. d-nb.info For reactions involving charged nucleophiles and intermediates, polar protic solvents can stabilize both the nucleophile and the intermediate through hydrogen bonding. masterorganicchemistry.comnih.gov However, this solvation can also decrease the nucleophilicity of the attacking species by creating a solvent shell. masterorganicchemistry.com In contrast, polar aprotic solvents can enhance the reactivity of anionic nucleophiles by solvating the counter-ion more effectively than the nucleophile itself. masterorganicchemistry.com For nucleophilic vinylic substitutions, which share mechanistic features with nucleophilic additions, the reaction rates are often higher in polar aprotic solvents like acetonitrile (B52724) compared to protic solvents like ethanol. researchgate.net The solvent's dielectric constant and its ability to form hydrogen bonds are key factors influencing the reaction pathway and the stability of intermediates and transition states. researchgate.netd-nb.info

Table 3: Factors Influencing Nucleophilic Addition to this compound

| Factor | Influence on Reaction |

| Nucleophile Strength | Stronger nucleophiles generally react faster. |

| Solvent Polarity | Can significantly affect reaction rates and mechanism. d-nb.info |

| Solvent Type (Protic vs. Aprotic) | Affects nucleophile reactivity through solvation. masterorganicchemistry.com |

| pH/Catalysis | Can alter the rate-determining step and the nature of the reacting species. researchgate.net |

Polymerization Mechanisms Involving Dinitrostyrenes

The electron-deficient nature of the vinyl group in dinitrostyrenes makes them susceptible to anionic polymerization.

Anionic polymerization is initiated by a nucleophilic attack on the monomer. scribd.comdu.edu.eg For monomers like this compound, the strong electron-withdrawing nitro groups make the β-carbon of the vinyl group highly electrophilic and thus an excellent target for anionic initiators. researchgate.netlibretexts.org

The initiation step involves the addition of a nucleophile (initiator) to the carbon-carbon double bond of the monomer. scribd.comcutm.ac.in Common initiators for anionic polymerization include organometallic compounds like n-butyllithium, alkali metals, and alkoxides. du.edu.egresearchgate.net In the case of dinitrostyrenes, even weaker bases such as primary and tertiary aliphatic amines can act as initiators. chem-soc.si

The initiation process with an initiator like sodium alkoxide would involve the attack of the alkoxide ion on the β-carbon of the this compound monomer. This generates a carbanion at the α-position, which is stabilized by resonance delocalization onto the two nitro groups. This stabilized carbanion is the propagating species for the polymerization.

Studies on the anionic polymerization of β-nitrostyrene have shown that the rate of polymerization is first order with respect to both the monomer and initiator concentrations. researchgate.net The initiation is generally rapid, and the propagation step is often the rate-determining step. researchgate.net The presence of ortho substituents on the styrene (B11656) ring can sterically hinder the polymerization process. researchgate.net

In some cases, initiation can occur via an electron transfer mechanism, for example, from an alkali metal like sodium. uni-bayreuth.de This would form a radical anion, which could then dimerize to form a dianion that initiates the polymerization from both ends. uni-bayreuth.de Pulse radiolysis studies on β-nitrostyrene have provided evidence for the formation of a monomer radical anion, which can then react with another monomer molecule to form a dimeric radical anion. researchgate.net

Table 4: Common Initiators for Anionic Polymerization of Activated Styrenes

| Initiator Type | Examples | Initiation Mechanism |

| Organometallic Compounds | n-Butyllithium | Nucleophilic addition |

| Alkali Metals | Sodium, Sodium naphthalenide uni-bayreuth.de | Electron transfer |

| Alkoxides | Sodium methoxide, Sodium ethoxide researchgate.net | Nucleophilic addition |

| Amines | Primary and tertiary aliphatic amines chem-soc.si | Nucleophilic addition |

Zwitterionic Propagating Species

The polymerization involving β,2-dinitrostyrene can proceed through a mechanism involving zwitterionic propagating species, particularly in copolymerization reactions. Research on the copolymerization of 4-aminostyrene with 2,4-dinitrostyrene (B14738539) has provided significant insights into this mechanism. chem-soc.siresearchgate.net

The process is initiated by the nucleophilic attack of a 4-aminostyrene molecule on the activated β-position of the double bond of a monomer salt, which leads to the formation of a zwitterionic propagating species. chem-soc.si This zwitterion is a key intermediate in the propagation of the polymer chain. The stability of 4-aminostyrene is noted to be low, as it can undergo spontaneous polymerization where the amino group attacks the β-position of the double bond, generating this zwitterionic species. researchgate.net

The propagation of the copolymerization then occurs via the nucleophilic addition of this zwitterionic propagating species to the β-carbon of the vinyl group in 2,4-dinitrostyrene. chem-soc.si The strong electron-withdrawing nature of the two nitro groups in β,2-dinitrostyrene makes its vinyl group highly susceptible to this type of nucleophilic attack.

Kinetic studies of this copolymerization have been conducted using techniques such as NMR spectroscopy and intrinsic viscosity measurements at various temperatures. chem-soc.si These studies allow for the determination of copolymerization rates and activation energy parameters. For instance, in the copolymerization of 4-aminostyrene (4-AS) with 4-nitrostyrene (B89597) (4-NS) and 2,4-dinitrostyrene (2,4-DNS), the rate of conversion was observed to be higher for 4-NS compared to 2,4-DNS. chem-soc.si This is attributed to steric hindrance from the additional nitro group at the ortho position in 2,4-DNS.

| Parameter | Observation with 4-Nitrostyrene (4-NS) | Observation with 2,4-Dinitrostyrene (2,4-DNS) |

|---|---|---|

| Conversion Rate | Higher | Lower |

| Enthalpy of Activation (ΔH) | Lower | Higher |

| Entropy of Activation (ΔS) | -102.55 J mol-1 deg-1 | -100.41 J mol-1 deg-1 |

Charge Transfer Complex Polymerization

The polymerization of β,2-dinitrostyrene can also be understood in the context of charge transfer complexes. A charge transfer complex (CTC) is an association of two or more molecules, in which a fraction of electronic charge is transferred between the molecular entities. nih.gov The formation of such complexes can significantly influence the course of a polymerization reaction.

In the copolymerization of 4-aminostyrene with 2,4-dinitrostyrene, the formation of a charge transfer complex is proposed to occur between the electron-donating zwitterionic propagating species (formed from 4-aminostyrene) and the electron-accepting 2,4-dinitrostyrene monomer. chem-soc.si The potent electron-withdrawing character of the two nitro groups on the aromatic ring of 2,4-dinitrostyrene makes it a strong electron acceptor.

This interaction facilitates the polymerization process. The ability of 4-aminostyrene to spontaneously copolymerize with 2,4-dinitrostyrene is attributed to both the formation of the zwitterionic propagating species and the creation of this charge transfer complex. chem-soc.si This mechanism is analogous to findings reported for the copolymerization of 2,4,6-trinitrostyrene with 4-vinylpyridine. chem-soc.si

Transformative Reactions and Derivatization Strategies of Beta,2 Dinitrostyrene

Reduction of Nitro Groups to Versatile Amino Functionalities

The reduction of the nitro groups in beta,2-dinitrostyrene offers a direct route to synthetically valuable amino functionalities. The selective reduction of one or both nitro groups can be achieved by carefully choosing the reducing agent and reaction conditions, leading to a range of products.

One of the notable transformations is the chemoselective hydrogenation of the β-nitro group to an oxime functionality without affecting the aromatic nitro group or the carbon-carbon double bond. For instance, the use of a gold nanoparticle-based catalyst on a titanium dioxide support (Au/TiO2) has been shown to be highly effective for this transformation. This method provides 2-nitrophenyl acetaldehyde (B116499) oxime with high selectivity, a product that is difficult to obtain using traditional palladium or platinum catalysts, which tend to yield less than 1% of the desired product. Current time information in Bangalore, IN.

The complete reduction of both nitro groups to amines is also a common and useful transformation. This can be accomplished using various reducing systems. Catalytic hydrogenation over palladium on carbon (Pd/C) is a widely used method for the reduction of both aromatic and aliphatic nitro groups to the corresponding amines. rug.nl Other effective reagents include metals in acidic media, such as iron in acetic acid or zinc in acidic conditions. rug.nlacs.org Tin(II) chloride also serves as a mild reducing agent for converting nitro groups to amines in the presence of other reducible functionalities. rug.nl These reduction methods open pathways to o-phenylenediamine (B120857) derivatives and other amino compounds that are precursors to a wide range of heterocyclic structures.

| Reagent/Catalyst | Functional Group Transformed | Product(s) | Reference(s) |

| Au/TiO2 | β-Nitro group | 2-Nitrophenyl acetaldehyde oxime | Current time information in Bangalore, IN. |

| Pd/C, H2 | Both nitro groups | Diamino derivative | rug.nl |

| Fe in Acetic Acid | Both nitro groups | Diamino derivative | rug.nlacs.org |

| Zn in Acid | Both nitro groups | Diamino derivative | rug.nl |

| SnCl2 | Both nitro groups | Diamino derivative | rug.nl |

Ring-Opening and Ring-Closure Transformations

The reactivity of this compound and its derivatives extends to fascinating ring-opening and ring-closure reactions, providing access to complex cyclic and heterocyclic scaffolds.

A notable example of a ring-opening reaction involves a vinylcyclopropane (B126155) derivative of this compound. In the synthesis of scandine (B12325887) and the Melodinus alkaloids, a palladium-catalyzed [3+2] cycloaddition of a vinylcyclopropane with this compound was explored. A side product observed in this reaction was a conjugated amide, which was likely formed through a base-promoted ring opening of the desired vinylcyclopropane product. caltech.edu

The most prominent ring-closure reaction of this compound is its reductive cyclization to form indoles, a reaction often referred to as the Nenitzescu indole (B1671886) synthesis. This transformation is a powerful tool for the construction of the indole nucleus, which is a core structure in many natural products and pharmaceuticals. The reaction proceeds through the reduction of both nitro groups, followed by an intramolecular condensation.

Various methods have been developed for this reductive cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium (B1175870) formate (B1220265) in refluxing methanol (B129727) has been shown to be a simple and efficient method for preparing a variety of 2,3-unsubstituted indoles with alkoxy and acetoxy groups in good to excellent yields. researchgate.net Another common method involves the use of iron powder in acetic acid. acs.orgresearchgate.net This method has been successfully applied on a multikilogram scale for the synthesis of 4,5-dichloroindole (B179347) from the corresponding dinitrostyrene intermediate. acs.org The synthesis of 5,6-methylenedioxyindole has also been achieved via the reductive cyclization of the corresponding o,β-dinitrostyrene. scielo.br

| Reaction Type | Starting Material Derivative | Reagents/Conditions | Product | Reference(s) |

| Ring-Opening | Vinylcyclopropane adduct of this compound | Base | Conjugated amide | caltech.edu |

| Reductive Cyclization | This compound | Pd/C, Ammonium formate, Methanol | Indole | researchgate.net |

| Reductive Cyclization | 4,5-Dichloro-beta,2-dinitrostyrene | Fe, Acetic Acid, Methanol | 4,5-Dichloroindole | acs.org |

| Reductive Cyclization | 5,6-Methylenedioxy-beta,2-dinitrostyrene | Not specified | 5,6-Methylenedioxyindole | scielo.br |

Regioselective Functionalization of the Aromatic Ring

The functionalization of the aromatic ring of this compound presents a synthetic challenge due to the strong electron-withdrawing nature of the ortho-nitro group and the β-nitrostyrene substituent. These groups deactivate the aromatic ring towards electrophilic aromatic substitution (SEAr), making such reactions significantly slower compared to benzene (B151609). lumenlearning.com

According to the principles of substituent effects in electrophilic aromatic substitution, the nitro group is a powerful deactivating and meta-directing group. lumenlearning.comlibretexts.org The vinyl group is also generally considered to be deactivating. Therefore, for this compound, the aromatic ring is highly deactivated. Any potential electrophilic substitution would be predicted to occur at the positions meta to the nitro group, which are the C4 and C6 positions. However, specific examples of direct regioselective functionalization on the aromatic ring of this compound through electrophilic substitution are not extensively reported in the literature, likely due to this strong deactivation.

The electronic properties of substituents on the aromatic ring of β-nitrostyrene derivatives have been shown to significantly influence the reactivity of the molecule in other transformations. For example, in the 4-oxalocrotonate tautomerase (4-OT) catalyzed Michael-type addition of acetaldehyde to β-nitrostyrene derivatives, a linear correlation was observed between the reaction rate and the Hammett constant of the substituent on the aromatic ring. Electron-donating substituents were found to increase the reaction rates. rug.nl This highlights the electronic interplay between the aromatic ring and the reactive vinyl group, a principle that would also govern any direct functionalization of the ring.

While direct C-H functionalization of the aromatic ring of this compound is challenging, the synthesis of substituted derivatives is typically achieved by starting with an already substituted benzaldehyde (B42025), which is then converted to the corresponding dinitrostyrene. acs.orgscielo.br This approach circumvents the difficulties of post-functionalization of the deactivated aromatic ring.

| Reaction Type | Predicted Regioselectivity | Influencing Factors | Notes | Reference(s) |

| Electrophilic Aromatic Substitution | C4 and C6 positions (meta to NO2) | Strong deactivation by the ortho-nitro group and the β-nitrostyrene substituent. | Specific examples are not well-documented due to the highly deactivated nature of the ring. | lumenlearning.comlibretexts.org |

| Michael-type Addition (on vinyl group) | Not applicable to ring functionalization | Electronic effects of aromatic substituents (electron-donating groups increase rate). | Demonstrates electronic influence of the ring on the reactivity of the side chain. | rug.nl |

Applications of Beta,2 Dinitrostyrene in Complex Molecular Synthesis

Synthesis of Indole (B1671886) and Substituted Indole Derivatives

The reductive cyclization of ortho-nitro-β-nitrostyrenes, including beta,2-dinitrostyrene, is a well-established method for synthesizing the indole nucleus. researchgate.net This approach offers a powerful tool for accessing a wide range of indole derivatives with diverse substitution patterns.

Advanced Methodologies for Indole Ring Construction

The traditional method for indole synthesis from 2,β-dinitrostyrenes often involves reduction with reagents like iron in acetic acid. researchgate.netchim.it However, advancements have led to the development of more efficient and milder methodologies. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective technique for the reductive cyclization of 2,β-dinitrostyrenes to form indoles. researchgate.netsemanticscholar.org This method has been successfully applied to the large-scale synthesis of various indole derivatives. semanticscholar.org

Another significant advancement is the use of sodium dithionite (B78146) (Na₂S₂O₄), often in the presence of a zinc salt like zinc sulfate (B86663) (ZnSO₄), for the reductive cyclization. thieme-connect.comthieme-connect.comepo.orggoogle.com This method has proven particularly useful for the synthesis of sensitive indole derivatives, such as those with hydroxyl or acetoxy groups, as it can be performed under milder pH conditions, minimizing side reactions and decomposition. thieme-connect.comthieme-connect.comepo.orggoogle.com For instance, the synthesis of 5,6-diacetoxyindole (B75982) and 5,6-dibenzyloxyindole has been achieved in good to high yields using this approach. thieme-connect.comthieme-connect.com The reaction conditions can be further optimized by using a two-phase system (e.g., methylene (B1212753) chloride and water) to improve yields. epo.org

Furthermore, silica (B1680970) gel-assisted reductive cyclization has been reported as a method for converting alkoxy-2,β-dinitrostyrenes to the corresponding alkoxyindoles. google.comrsc.org While effective, this method can be expensive and challenging to scale up. google.com

Preparation of Specific Indole Analogues (e.g., 2-substituted indoles, dimethoxyindoles, methoxyindoles)

The dinitrostyrene route is highly adaptable for the synthesis of a variety of substituted indoles.

2-Substituted Indoles: The synthesis of 2-substituted indoles can be achieved by starting with an appropriately substituted β-alkyl- or β-aryl-2,β-dinitrostyrene. For example, the reaction of 3-methoxy-2-nitrobenzaldehyde (B1294539) with a nitroalkane (RCH₂NO₂) yields a β-alkyl-3-methoxy-2,β-dinitrostyrene, which upon reductive cyclization with H₂ and 10% Pd/C, produces the corresponding 2-alkyl-7-methoxyindole. semanticscholar.org This method has been successfully used to prepare a range of 2-alkyl-7-methoxyindoles. semanticscholar.org

Dimethoxyindoles and Methoxyindoles: The synthesis of methoxy-substituted indoles is readily accomplished using the dinitrostyrene pathway. For instance, 5,7-dimethoxyindole has been synthesized by reacting 3,5-dimethoxybenzaldehyde (B42067) with nitromethane (B149229) to form the corresponding 2-β-nitrostyrene, which is then nitrated to give the 2,β-dinitrostyrene. chim.it Subsequent reduction and cyclization with iron powder in aqueous acetic acid affords the desired 5,7-dimethoxyindole. chim.it Similarly, 4,7-dimethoxyindole has been prepared on a commercial scale using this strategy. researchgate.net The synthesis of 7-methoxyindole (B1360046) has also been reported, and this compound has been utilized in the synthesis of other complex molecules. researchgate.net

The following table summarizes the synthesis of various indole analogues from their corresponding dinitrostyrene precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| β-Methyl-3-methoxy-2,β-dinitrostyrene | H₂, 10% Pd/C | 7-Methoxy-2-methylindole | 62 | semanticscholar.org |

| 3,5-Dimethoxy-2,β-dinitrostyrene | Fe, 80% aq. AcOH | 5,7-Dimethoxyindole | 50 | chim.it |

| 4,5-Diacetoxy-2,β-dinitrostyrene | Na₂S₂O₄, ZnSO₄, CH₂Cl₂, pH 4 | 5,6-Diacetoxyindole | high | thieme-connect.comthieme-connect.com |

| 4,5-Dibenzyloxy-2,β-dinitrostyrene | Na₂S₂O₄, ZnSO₄, EtOH, pH 4 | 5,6-Dibenzyloxyindole | 90 | thieme-connect.com |

Synthesis of 5,6-Dihydroxyindole (B162784) for Melanin (B1238610) Biosynthesis Research

5,6-Dihydroxyindole is a crucial intermediate in the biosynthesis of melanin, the pigment responsible for coloration in various organisms. google.comjustia.comijcmas.com The synthesis of this unstable compound has been a significant area of research. The dinitrostyrene approach provides a viable route to 5,6-dihydroxyindole.

The process typically begins with a protected catechol derivative, such as 3,4-dibenzyloxybenzaldehyde (B16220), which is converted to 4,5-dibenzyloxy-2,β-dinitrostyrene. google.comjustia.com This intermediate can then be deprotected, for example, using trifluoroacetic acid, to yield 4,5-dihydroxy-2,β-dinitrostyrene. google.comjustia.comtandfonline.com The final and critical step is the reductive cyclization of this dihydroxy-dinitrostyrene to 5,6-dihydroxyindole.

Several methods have been developed for this transformation. One approach involves catalytic reductive cyclization using hydrogen gas with a platinum group metal catalyst (e.g., palladium, platinum, or rhodium) in a polar hydroxylic solvent system. google.comjustia.com This method can provide high yields and purity of the desired product. justia.com An alternative and widely used method employs sodium dithionite (Na₂S₂O₄) in a buffered solution (pH 4-7). thieme-connect.comepo.orggoogle.com The use of zinc sulfate (ZnSO₄) in conjunction with sodium dithionite has been shown to be particularly effective, leading to good yields of 5,6-dihydroxyindole. thieme-connect.com The reaction is typically carried out under an inert atmosphere to prevent oxidation of the electron-rich dihydroxyindole product. thieme-connect.comepo.orggoogle.com

Role in Natural Product Total Synthesis

The strategic use of this compound extends to the total synthesis of complex natural products, particularly alkaloids. Its ability to participate in cycloaddition reactions and subsequently form key heterocyclic cores makes it a valuable tool for synthetic chemists.

Intermediate in Melodinus Alkaloid Synthesis (e.g., Scandine (B12325887), Meloscine)

The Melodinus alkaloids are a family of structurally complex natural products characterized by a congested polycyclic framework. caltech.edunih.gov The total synthesis of these molecules presents a significant challenge. This compound has emerged as a key reactant in strategies aimed at constructing the core structure of these alkaloids.

A notable application is in the palladium-catalyzed [3+2] cycloaddition reaction with a vinylcyclopropane (B126155). caltech.educaltech.edupitt.edunih.govthieme-connect.de This reaction rapidly assembles the highly substituted cyclopentane (B165970) ring that forms the core of the Melodinus alkaloid skeleton. caltech.edupitt.edunih.govthieme-connect.de In the synthesis of analogues of scandine and meloscine, commercially available β,2-dinitrostyrene is reacted with a suitable vinylcyclopropane in the presence of a palladium catalyst. caltech.educaltech.edunih.govthieme-connect.de

The resulting dinitro-substituted cyclopentane intermediate can then be further elaborated. For instance, reduction of the two nitro groups with zinc powder can lead to the formation of a tricyclic amine, a key intermediate that can be further functionalized to construct the remaining rings of the alkaloid. pitt.edu This strategy allows for the efficient construction of the ABCD ring system of the Melodinus alkaloids. caltech.edu

Precursor for Other Alkaloid Frameworks

The utility of this compound as a precursor is not limited to the Melodinus alkaloids. The indole and substituted indole moieties formed from its reductive cyclization are common structural motifs in a vast array of other alkaloid families. While specific examples directly utilizing this compound for other complete alkaloid total syntheses are less prominently documented in the provided context, the general applicability of the dinitrostyrene route to indole synthesis implies its potential as a starting point for the synthesis of numerous other indole alkaloids. wvu.eduresearchgate.net The ability to introduce various substituents onto the indole ring via this methodology makes it a versatile strategy for accessing a wide range of alkaloid precursors.

Precursor for Other Nitrogen-Containing Heterocycles (e.g., 1-Indoline)

The unique arrangement of nitro groups in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably indole derivatives. rsc.orgepo.org The process hinges on a reductive cyclization reaction, where the nitro groups are reduced, and a new ring is formed. epo.orggoogle.com This method is a key step in producing compounds like 5,6-dihydroxyindole, a crucial intermediate in the formation of the organic pigment melanin. epo.org

The reductive cyclization of substituted 2,β-dinitrostyrenes can be achieved using various reducing agents. google.com A common method involves using a metal water-soluble dithionite, such as sodium dithionite (Na₂S₂O₄), often in combination with other reagents and under specific pH conditions to optimize yield. google.com For instance, the synthesis of 5,6-diacetoxyindole from 4,5-diacetoxy-2,β-dinitrostyrene has been accomplished with yields of 65% using sodium dithionite in a methylene chloride medium at pH 4. google.com Another approach is catalytic hydrogenation, where hydrogen gas is used with a platinum-group metal catalyst like palladium on carbon (Pd/C). google.com This method has been successfully used to prepare 5,6-dihydroxyindole directly from 4,5-dihydroxy-2,β-dinitrostyrene in a single step. google.com

The electrochemical reduction of this compound also leads to the formation of an indole structure through an electroreductive cyclization mechanism. osti.gov While the immediate product of these cyclization reactions is an indole, subsequent hydrogenation can convert the indole into the corresponding indoline (B122111) (dihydroindole). organic-chemistry.org The choice of substituents on the starting dinitrostyrene molecule allows for the synthesis of a wide array of substituted indoles, which are important scaffolds in medicinal chemistry and materials science. google.comnih.gov

Table 1: Reductive Cyclization of Substituted 2,β-Dinitrostyrenes to Indoles This table is interactive. You can sort and filter the data.

| Starting Material | Reducing Agent / Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| 4,5-Diacetoxy-2,β-dinitrostyrene | 20 eq. Na₂S₂O₄; 0.1 M phosphate (B84403) buffer pH 4; methylene chloride | Cyclized product (5,6-Diacetoxyindole) | 65% | google.com |

| 4,5-Dibenzyloxy-2,β-dinitrostyrene | 10 eq. Na₂S₂O₄; 12% v/v NH₃; water/ethanol medium | Cyclized product (5,6-Dibenzyloxyindole) | 75-78% | google.com |

| 4,5-Dibenzyloxy-2,β-dinitrostyrene | 20 eq. Na₂S₂C₄; 10 eq. ZnSO₄; 0.1 M phosphate buffer pH 4; ethanol | Cyclized product (5,6-Dibenzyloxyindole) | 85-90% | google.com |

Exploration in Novel Material Applications

The vinyl and nitro groups on this compound provide reactive sites for polymerization, opening avenues for the creation of functional polymers. Research into related dinitrostyrene isomers demonstrates their ability to form both homopolymers and copolymers. For example, poly-m-β-dinitrostyrene has been synthesized and subsequently converted to a polyanion using sodium methoxide, indicating the polymer's potential for further chemical modification. researchgate.net

The position of the substituents significantly influences polymerizability. An unusual "ortho effect" has been observed where o-isomers of some β-nitrostyrene derivatives fail to polymerize under conditions that successfully polymerize the m- and p-isomers, suggesting a steric hindrance mechanism. researchgate.net This finding is critical when considering the polymerization of this compound, which has an ortho-substituted nitro group.

Furthermore, dinitrostyrenes can be incorporated into copolymers to impart specific properties. Studies on the copolymerization of 2,4-dinitrostyrene (B14738539) with 4-aminostyrene show the formation of block copolymers. chem-soc.si The resulting materials exhibit unique physicochemical properties, and their rate of formation and structure are dependent on reaction conditions like temperature. chem-soc.si Such polymerization strategies allow for the development of materials with tailored electronic or optical properties, driven by the electron-withdrawing nature of the nitro groups. smolecule.comrsc.org These approaches are part of a broader effort to create functional materials from general-purpose polymers through techniques like graft polymerization. iaea.org

The electrochemical properties of this compound have led to its investigation as an active cathode material in primary battery systems. osti.govresearchgate.net Specifically, its efficiency has been examined in magnesium/zinc-based primary cells. osti.gov In these systems, the compound undergoes a multi-electron reduction process during discharge. osti.gov

Research indicates that the discharge mechanism involves a seven-electron reduction. osti.gov A key step in this process is the electroreductive cyclization of the 2-β-dinitrostyrene molecule to form an indole intermediate. osti.gov This indole is then further converted into anthranilic acid, which is the end-of-discharge product, in a process that appears to involve oxygen. osti.gov

The performance of cells using a 2-β-dinitrostyrene cathode has been evaluated under various conditions, including different temperatures and electrolytes. osti.gov While these organic cathodes can offer stable discharge voltages, their performance differs from traditional materials. rsc.orguni-kiel.de For instance, in a Mg(ClO₄)₂ solution, a primary cell with a 2-β-dinitrostyrene cathode exhibits a lower voltage (around 0.95 V) compared to a cell with a conventional manganese dioxide (MnO₂) cathode (around 1.5 V). rsc.orguni-kiel.de Despite the lower voltage, the exploration of organic nitro compounds like this compound represents a continuing effort to develop advanced, alternative cathode materials for energy storage applications. rsc.orgmdpi.com

Table 2: Electrochemical Performance of this compound Cathode This table is interactive. You can sort and filter the data.

| Battery System | Cathode Material | Key Discharge Process | End Product | Observed Voltage | Source(s) |

|---|---|---|---|---|---|

| Magnesium/Zinc Primary Battery | This compound | Seven-electron reduction | Anthranilic acid | ~0.95 V | osti.govrsc.orguni-kiel.de |

Advanced Spectroscopic and Computational Approaches in Beta,2 Dinitrostyrene Research

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for the detailed characterization of beta,2-dinitrostyrene. They allow for unambiguous structural confirmation, the analysis of functional groups, and real-time monitoring of chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researcher.life One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom, allowing for the verification of the molecular skeleton. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum confirm the presence of the vinyl and aromatic protons, while ¹³C NMR identifies the carbon framework. Two-dimensional (2D) NMR techniques, such as COSY and HMQC, are used to establish connectivity between protons and carbons, providing definitive structural assignment. d-nb.info

Beyond static structural analysis, NMR is a powerful tool for in-situ reaction monitoring. iastate.edunih.gov By acquiring a series of spectra over time, researchers can track the consumption of this compound and the formation of products. iastate.edujhu.edu This kinetic data is vital for understanding reaction mechanisms, determining reaction rates, and optimizing conditions. illinois.edu

| Atom Type | Predicted Chemical Shift (ppm) | Key Information Provided |

|---|---|---|

| Vinyl Protons (α-H, β-H) | 7.5 - 8.5 | Confirms the presence of the alkene moiety and provides information on stereochemistry through coupling constants (J-values). |

| Aromatic Protons | 7.8 - 8.8 | The complex splitting pattern reveals the substitution on the phenyl ring. |

| Vinyl Carbons | 130 - 150 | Identifies the sp² hybridized carbons of the double bond. |

| Aromatic Carbons | 120 - 150 | Confirms the carbon skeleton of the benzene (B151609) ring. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum is dominated by strong absorption bands characteristic of the nitro groups (NO₂). These typically appear as two distinct stretches: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers. Other key signals include the C=C stretch of the alkene and the C-H stretches of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Conjugated systems like this compound exhibit strong absorption in the UV-Vis region. The spectrum of the related compound, trans-β-nitrostyrene, shows a strong absorption band around 312 nm, which is attributed to an allowed π-π* transition with significant charge-transfer character. nih.gov The presence of a second nitro group in this compound is expected to further influence the electronic structure, potentially shifting the absorption maximum (λmax) and altering the molar absorptivity. This technique is also useful for quantifying the concentration of the compound in solution.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1330 - 1370 |

| Alkene (C=C) | Stretch | 1620 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Relative and Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. For this compound, X-ray crystallography would unambiguously confirm the relative stereochemistry of the substituents across the double bond (i.e., the E or Z configuration). Furthermore, it reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking that influence the physical properties of the compound.

Applications of Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) in Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of this compound, confirming its molecular formula, especially when using high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum offers valuable structural information, serving as a molecular fingerprint.

When combined with Gas Chromatography (GC), the GC/MS technique allows for the separation of this compound from complex mixtures before its detection by the mass spectrometer. nih.gov This is particularly useful for analyzing reaction outcomes, identifying byproducts, and assessing the purity of the synthesized compound. researchgate.net

| Fragment | Description | Plausible m/z Value |

|---|---|---|

| [M]⁺ | Molecular Ion | 194 |

| [M-NO₂]⁺ | Loss of a nitro group | 148 |

| [C₇H₅NO₂]⁺ | Nitrophenyl fragment | 121 |

| [C₆H₄]⁺ | Benzene ring fragment | 76 |

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering predictions and deeper understanding of molecular properties and reactivity that may be difficult to probe experimentally.

Quantum-Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the properties of molecules like this compound. researchgate.net These calculations can accurately predict the molecule's minimum energy geometry, which can be compared with experimental data from X-ray crystallography.

Furthermore, these computational methods provide critical insights into the electronic structure. researchgate.net Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's electronic transitions and its reactivity. Maps of the electrostatic potential can identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. Theoretical calculations can also be used to simulate vibrational (IR) and NMR spectra, aiding in the interpretation of experimental data. q-chem.com

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, angles, and conformation for comparison with experimental data. |

| HOMO/LUMO Energies | Relates to electronic transitions (UV-Vis spectra) and predicts susceptibility to oxidation/reduction. |

| Electrostatic Potential Map | Identifies electrophilic and nucleophilic sites, predicting chemical reactivity. |

| Calculated NMR Shifts | Aids in the assignment of complex experimental NMR spectra. |

| Calculated Vibrational Frequencies | Helps in the assignment of experimental IR and Raman spectra. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate mechanisms of chemical reactions involving compounds like this compound. mdpi.com This theoretical approach allows researchers to model the electron density of a system to determine its energy and other properties, providing insights into reaction pathways that are often difficult to probe experimentally. mdpi.com In the context of this compound, which features both a nitro group and a styrenic double bond, DFT calculations are particularly useful for investigating its reactivity in various transformations, such as cycloaddition reactions.

DFT studies on related nitroalkenes have shown that these compounds can participate in [3+2] cycloaddition reactions. nih.govnih.govsemanticscholar.org These reactions can proceed through either a concerted or a stepwise mechanism. DFT calculations can map out the potential energy surface for both pathways, identifying the transition states and any intermediates. nih.gov By comparing the activation energies of the different possible pathways, the most likely mechanism can be determined. For instance, in the [3+2] cycloaddition of a nitroalkene, DFT can help predict whether the reaction proceeds through a polar, single-step mechanism or involves the formation of a zwitterionic intermediate. nih.govnih.gov

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For reactions involving polar molecules like this compound, functionals that include dispersion corrections, such as ωB97X-D, are often employed to better account for non-covalent interactions. mdpi.com The insights gained from these computational studies are invaluable for understanding the factors that control the regioselectivity and stereoselectivity of reactions involving this compound.

A representative example of DFT-calculated activation energies for a [3+2] cycloaddition reaction of a nitroalkene is presented in the interactive table below.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Path A (concerted) | TSA | 14.8 |

| Path B (stepwise) | TSB | 16.5 |

Note: The data in this table is illustrative and based on DFT calculations for a related nitroalkene cycloaddition reaction. semanticscholar.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using quantum chemistry methods like DFT, provides a molecular-level understanding of reaction pathways and the fleeting structures of transition states. github.io For this compound, this modeling can predict the geometries of reactants, products, intermediates, and, most importantly, the transition states that connect them on the potential energy surface.

The process begins with the optimization of the geometries of the starting materials. Then, potential reaction pathways are proposed, and the transition state for each step is located using various algorithms. github.io A key characteristic of a transition state is that it is a first-order saddle point on the potential energy surface, meaning it has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. github.io

For instance, in a hypothetical reaction of this compound, computational modeling can reveal the intricate details of bond breaking and bond formation at the transition state. This includes information on the bond lengths, bond angles, and dihedral angles of the transition state structure. mdpi.com This level of detail is crucial for understanding the factors that govern the reaction's kinetics and selectivity.

Furthermore, computational models can predict the activation energies and reaction energies, which are essential for constructing a complete energy profile of the reaction. rsc.org These profiles allow for a direct comparison of different potential pathways, enabling the identification of the most energetically favorable route. For example, in the copolymerization of styrene (B11656) with substituted styrenes, DFT calculations have been used to explain the observed reactivity trends based on the electronic character of the substituents. acs.org

The following interactive table provides a hypothetical example of key geometric parameters for a transition state in a reaction involving a substituted styrene, as determined by computational modeling.

| Parameter | Value |

| Cα-Cβ Bond Length (Å) | 1.45 |

| Cβ-Nu Bond Length (Å) | 2.10 |

| Cα-Cβ-C(phenyl) Angle (°) | 115.2 |

| Imaginary Frequency (cm⁻¹) | -350 |

Note: The data in this table is illustrative and based on computational modeling of reactions involving substituted styrenes.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe the rate-determining step of a chemical reaction and to gain insight into the structure of the transition state. wikipedia.orgosti.gov It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at the same position. wikipedia.org By strategically replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can determine if the bond to that atom is broken or significantly altered in the rate-determining step. libretexts.org

For a reaction involving this compound, a primary KIE would be expected if a C-H bond at a key position is broken in the slowest step of the reaction. libretexts.org For example, in a deprotonation reaction of a carbon adjacent to one of the nitro groups, replacing the hydrogen at that position with deuterium (B1214612) would lead to a significant decrease in the reaction rate if that deprotonation is rate-determining. The magnitude of the KIE (kH/kD) can provide further details; a large primary KIE (typically > 2) suggests a symmetric transition state where the proton is equally shared between the donor and acceptor. princeton.edu

Secondary KIEs can also provide valuable information. These effects are observed when the isotopically substituted bond is not broken in the rate-determining step but is located near the reaction center. wikipedia.org Changes in hybridization at a carbon atom from sp2 to sp3, or vice versa, can lead to observable secondary KIEs. epfl.ch For instance, if a reaction at the double bond of this compound involves a change in hybridization at the beta-carbon, a secondary KIE might be observed upon isotopic labeling at that position.

The following interactive table presents typical KIE values for the deprotonation of a nitroalkane, which serves as a model for understanding potential KIEs in reactions of this compound.

| Base | kH/kD | Interpretation |

| Triethylamine | 5.78 | C-H bond breaking is rate-determining. |

| Acetate (B1210297) | 7.43 | Suggests a more symmetric transition state. |

Note: The data in this table is based on a study of the deprotonation of 4-nitro-4-phenylbutanoic acid. researchgate.net

Advanced Analytical Techniques for Compound and Process Characterization

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides valuable information about the elemental composition and chemical states of the atoms on the surface of a material. carleton.edulibretexts.org This technique is highly relevant for the characterization of this compound, particularly in solid-state forms or as a thin film. XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. libretexts.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. mdpi.com

For this compound, an XPS survey scan would reveal the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide more detailed information. The C 1s spectrum would be expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule, such as those in the phenyl ring, the vinyl group, and any adventitious carbon contamination. scivisionpub.com

The N 1s spectrum is particularly informative for nitro compounds. The binding energy of the N 1s electrons in a nitro group (NO₂) is typically in the range of 405-408 eV. researchgate.net This is significantly higher than the binding energy for amine groups (around 400 eV), allowing for clear differentiation. researchgate.net Similarly, the O 1s spectrum would show a characteristic peak for the oxygen atoms in the nitro groups. Any changes in the surface chemistry of this compound due to reactions or degradation would be reflected in shifts in these binding energies. mdpi.com

The following interactive table provides typical binding energy ranges for the core levels of elements expected in this compound.

| Element (Core Level) | Chemical Group | Typical Binding Energy (eV) |

| C 1s | Phenyl/Vinyl | ~284.8 |

| N 1s | Nitro (NO₂) | 405 - 408 |

| O 1s | Nitro (NO₂) | ~533 |

Note: These are typical binding energy ranges for organic compounds containing these functional groups. researchgate.netthermofisher.com

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for studying the thermal stability and decomposition behavior of energetic materials like this compound. A TGA experiment provides a thermogram, which is a plot of mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. mdpi.com

For a compound like this compound, TGA can determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. This information is vital for assessing its thermal stability. The decomposition of nitro-containing compounds can be complex, often involving multiple steps. ijcce.ac.ir

A study on the thermal degradation of poly(p-nitrostyrene), a related polymer, showed that the main thermal degradation process is depolymerization. electronicsandbooks.com For this compound, TGA would likely reveal a multi-stage decomposition process, with the initial stages potentially involving the loss of the nitro groups followed by the degradation of the styrene backbone. The atmosphere used during the TGA experiment (e.g., inert nitrogen or oxidative air) can also significantly influence the decomposition pathway and the resulting thermogram. mdpi.com

The following interactive table presents hypothetical TGA data for the thermal decomposition of a nitrostyrene (B7858105) derivative in an inert atmosphere, illustrating the type of information that can be obtained.

| Parameter | Value |

| Onset of Decomposition (T_onset) | 220 °C |

| Peak Decomposition Temperature (T_peak) | 250 °C |

| Mass Loss at 300 °C | 65% |

| Final Residue at 600 °C | 10% |

Note: This data is illustrative and based on the expected thermal behavior of related nitroaromatic compounds.

Q & A

Basic: What are the key experimental considerations for synthesizing β,2-Dinitrostyrene with high purity?

Methodological Answer:

Synthesis requires precise control of nitration conditions to avoid over-nitration or isomerization. Use a two-step protocol: (1) nitro-group introduction via mixed acid (HNO₃/H₂SO₄) under 0–5°C, and (2) styrenylation via Knoevenagel condensation with nitrobenzaldehyde derivatives. Monitor reaction progress with thin-layer chromatography (TLC) and isolate via recrystallization (ethanol/water). Characterize purity via ¹H/¹³C NMR (aromatic proton shifts at δ 7.5–8.5 ppm; nitro group confirmation at δ ~340 cm⁻¹ in IR) and elemental analysis (C₈H₆N₂O₄: C 47.53%, H 2.99%, N 13.86%) .

Table 1: Common impurities and mitigation strategies

| Impurity | Source | Mitigation |

|---|---|---|

| 2,4-Dinitro isomer | Nitration side-reaction | Lower HNO₃ concentration, shorter reaction time |

| Oxidative byproducts | Air exposure | Use inert atmosphere (N₂/Ar) |

Basic: How do solvent polarity and temperature affect β,2-Dinitrostyrene’s stability during storage?

Methodological Answer:

β,2-Dinitrostyrene degrades via hydrolysis and photolysis. Store in anhydrous, apolar solvents (e.g., dichloromethane, hexane) at –20°C to minimize nitro-group solvolysis. Conduct accelerated stability testing (40°C/75% RH for 14 days) with HPLC-MS monitoring. Degradation products include 2-nitrobenzaldehyde (m/z 151.04) and nitrophenol derivatives .

Advanced: How can computational modeling resolve contradictions in β,2-Dinitrostyrene’s electronic structure data?

Methodological Answer:

Conflicting NMR/IR data may arise from resonance effects or crystal packing. Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electron density distribution and compare with experimental spectra. Validate using X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in nitro-group orientation and conjugation .

Example Workflow:

Optimize geometry using Gaussian 12.

Simulate IR/NMR spectra with implicit solvent models.

Compare experimental vs. theoretical chemical shifts/vibrational modes.

Advanced: What strategies address discrepancies in reported reaction yields for β,2-Dinitrostyrene derivatives?

Methodological Answer:

Yield variability often stems from:

- Inconsistent workup : Use standardized quenching (e.g., ice-cold H₂O) and extraction (EtOAc vs. ether).

- Catalyst trace impurities : Pre-treat reagents with activated charcoal.

- Unoptimized stoichiometry : Conduct DoE (Design of Experiments) to identify critical factors (e.g., molar ratio, temperature). Cross-validate yields via triplicate runs and report mean ± SD .

Basic: Which spectroscopic techniques are most reliable for characterizing β,2-Dinitrostyrene?

Methodological Answer:

Prioritize multi-modal validation :

- UV-Vis : λ_max ~320 nm (π→π* transition).

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 203.06).

- XRD : Resolve nitro-group geometry (torsion angles <10° indicate planar structure).

- Elemental Analysis : Deviation >0.3% suggests impurities .

Advanced: How to design a mechanistic study for β,2-Dinitrostyrene’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates.

Trapping Intermediates : Use low-temperature NMR (–80°C) to detect Meisenheimer complexes.

DFT Transition-State Analysis : Identify rate-determining steps (e.g., nitro-group activation energy).

Cross-Reference : Compare with meta-dinitro analogs to assess positional effects .

Basic: What safety protocols are critical when handling β,2-Dinitrostyrene?

Methodological Answer:

- Explosivity Risk : Avoid grinding dry crystals; handle as slurry in solvent.

- Toxicity : Use fume hoods, nitrile gloves, and PPE. Monitor airborne exposure (OSHA PEL: 1 mg/m³).

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Advanced: How to reconcile conflicting literature on β,2-Dinitrostyrene’s catalytic applications?

Methodological Answer:

Contradictions may arise from undefined catalytic conditions (e.g., solvent, ligand ratios). Replicate studies using strictly controlled parameters and characterize active species via EXAFS or EPR. Publish negative results to clarify irreproducible claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.